molecular formula C15H13Cl2NO2S B2936238 N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide CAS No. 306978-01-8

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

Cat. No.: B2936238
CAS No.: 306978-01-8
M. Wt: 342.23
InChI Key: FGJJNDRXMLEPIH-UHFFFAOYSA-N
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Description

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C15H13Cl2NO2S It is characterized by the presence of an allyl group, two chlorine atoms, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the allyl and chloro groups can influence its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-4-chloro-N-(4-methylphenyl)benzenesulfonamide
  • N-allyl-4-chloro-N-(4-fluorophenyl)benzenesulfonamide
  • N-allyl-4-chloro-N-(4-bromophenyl)benzenesulfonamide

Uniqueness

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is unique due to the presence of two chlorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of the allyl group and the benzenesulfonamide moiety also contributes to its distinct properties compared to similar compounds .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-2-11-18(14-7-3-12(16)4-8-14)21(19,20)15-9-5-13(17)6-10-15/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJJNDRXMLEPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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